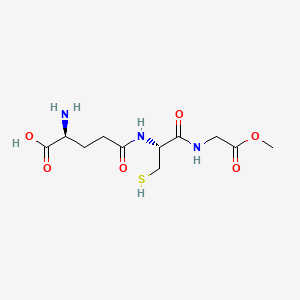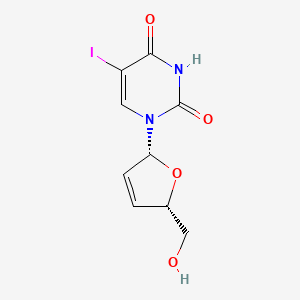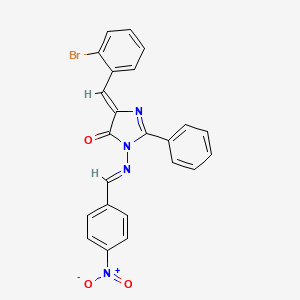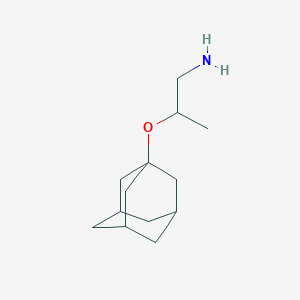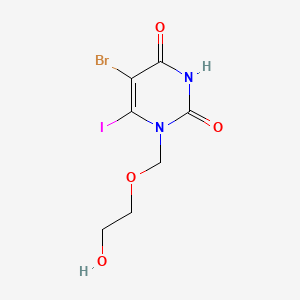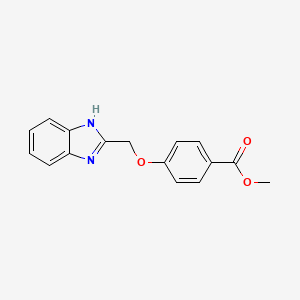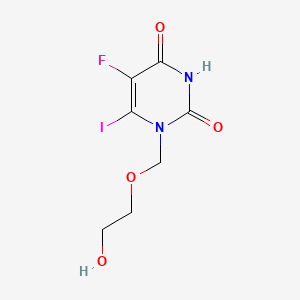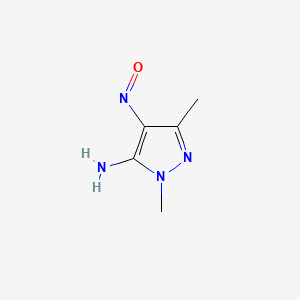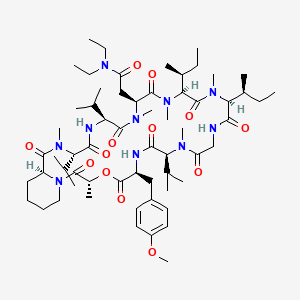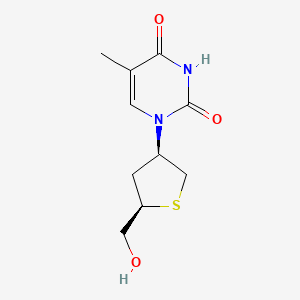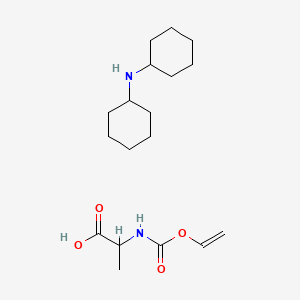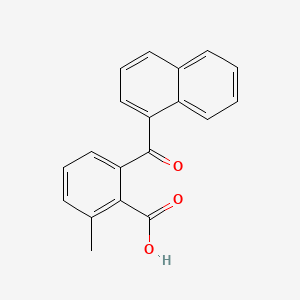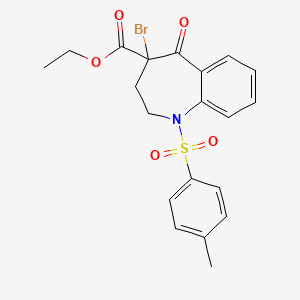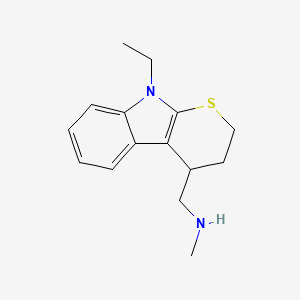
9-Ethyl-4-((methylamino)methyl)-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-4-((methylamino)methyl)-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiopyranoindole core, which is a fusion of thiopyran and indole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-4-((methylamino)methyl)-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiopyran Ring Formation: The thiopyran ring can be introduced via a cyclization reaction involving a sulfur-containing reagent.
Ethylation and Methylamination: The ethyl group is introduced through an alkylation reaction, and the methylamino group is added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl-4-((methylamino)methyl)-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides can replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted thiopyranoindole derivatives.
Wissenschaftliche Forschungsanwendungen
9-Ethyl-4-((methylamino)methyl)-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 9-Ethyl-4-((methylamino)methyl)-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyranoindole Derivatives: Compounds with similar thiopyranoindole cores but different substituents.
Indole Derivatives: Compounds with an indole core but lacking the thiopyran ring.
Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
9-Ethyl-4-((methylamino)methyl)-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole is unique due to its specific combination of an ethyl group, a methylamino group, and a thiopyranoindole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
90471-14-0 |
|---|---|
Molekularformel |
C15H20N2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-(9-ethyl-3,4-dihydro-2H-thiopyrano[2,3-b]indol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C15H20N2S/c1-3-17-13-7-5-4-6-12(13)14-11(10-16-2)8-9-18-15(14)17/h4-7,11,16H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
OOELHKHCSHFIOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C1SCCC3CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


